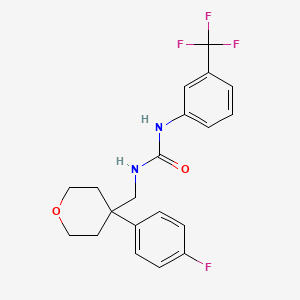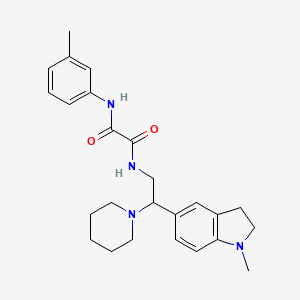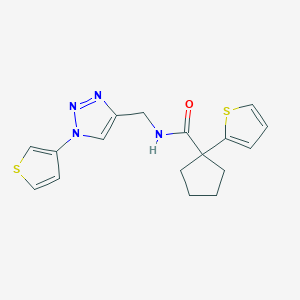![molecular formula C18H16BrNO3 B2548407 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide CAS No. 2097867-90-6](/img/structure/B2548407.png)
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide is a synthetic organic molecule that is likely to possess interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl and propanamide groups have been synthesized and studied for various applications, including as fluorescent initiators in polymerization and as potential anticonvulsant agents.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amine groups with corresponding acid derivatives to form the propanamide linkage. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using techniques such as NMR, FT-IR spectroscopy, and high-resolution mass spectrometry . Similarly, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was performed by reacting amphetamine with flurbiprofen . These methods could potentially be adapted for the synthesis of N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide.
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system and space group. For example, a related compound was found to belong to the monoclinic system with specific cell parameters . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of the bromophenyl group suggests potential reactivity in cross-coupling reactions, which are commonly used in organic synthesis to form carbon-carbon bonds. The propanamide moiety could also undergo various chemical transformations, such as hydrolysis or aminolysis, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using spectroscopic methods. For instance, IR spectroscopy can provide information on the functional groups present, while NMR spectroscopy can offer insights into the molecular environment and the structure of the compound . The anticonvulsant activity of similar compounds has been evaluated, indicating potential biological applications . The pharmacophore model suggests that specific structural features are essential for binding to biological targets.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Anticancer Potential
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide and similar biphenyl-based compounds have been explored for their potential in medical applications due to their structural properties. Notably, biphenyl ester derivatives have shown significant anti-tyrosinase activities, which are crucial for treatments related to pigmentation disorders and potentially for anticancer applications. This is evidenced by studies where synthesized biphenyl-based compounds demonstrated inhibitory effects comparable to standard inhibitors like kojic acid. These findings are supported by single-crystal X-ray diffraction studies, revealing that the introduction of a biphenyl moiety can produce a more closely packed crystal structure, potentially enhancing the compound's biological activity (Kwong et al., 2017).
Molecular Docking and Quantum Chemical Studies
Further insights into the application of similar compounds in scientific research are provided by quantum chemical studies, which offer a deeper understanding of their molecular properties. For instance, quantum chemical analyses of bicalutamide, a compound structurally related to N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide, have been utilized to evaluate its steric energy and potential energy contributions, facilitating the exploration of its anticancer properties. Such studies underscore the significance of molecular docking and quantum chemical studies in identifying the most energetically favorable conformations of these compounds for blocking androgen receptors, which is pivotal in prostate cancer treatment (Otuokere & Amaku, 2015).
Synthesis and Bioactivity
The synthesis methods and bioactivity of compounds bearing the N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide structure are of significant interest in pharmaceutical research. Studies focusing on the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents provide valuable information on the chemical behavior and potential biological applications of these compounds. For instance, the reaction of bromomethyl derivatives with secondary amines to form tertiary amines highlights the versatility of these compounds in chemical synthesis, which could be leveraged for developing novel pharmaceuticals (Pevzner, 2003).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKWBWKFUPALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



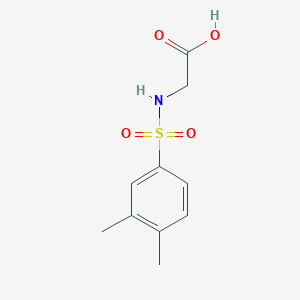
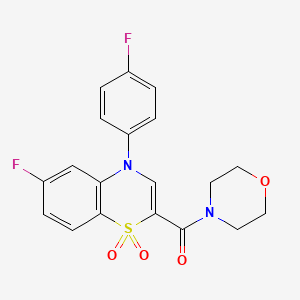
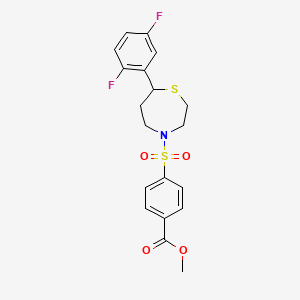


![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

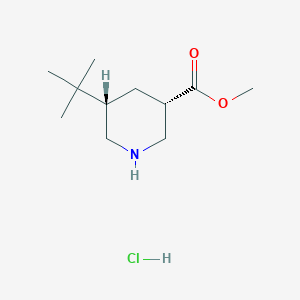
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)
